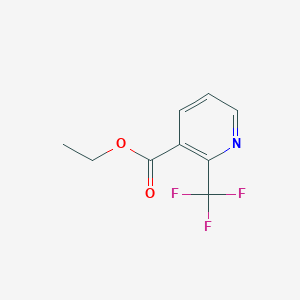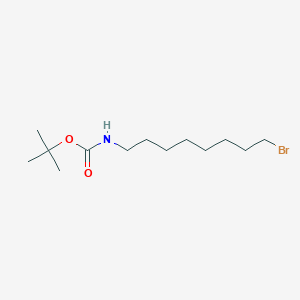
Tert-butyl N-(8-bromooctyl)carbamate
Descripción general
Descripción
Tert-butyl N-(8-bromooctyl)carbamate is a chemical compound with the molecular formula C13H26BrNO2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
Tert-butyl N-(8-bromooctyl)carbamate can be synthesized using palladium-catalyzed reactions . It is also used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of Tert-butyl N-(8-bromooctyl)carbamate consists of a carbamate group (OC(O)N) attached to a tert-butyl group and an 8-bromooctyl chain .Chemical Reactions Analysis
Tert-butyl N-(8-bromooctyl)carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-butyl N-(8-bromooctyl)carbamate has a predicted boiling point of 370.2±25.0 °C and a predicted density of 1.147±0.06 g/cm3 . It is soluble in methylene chloride, chloroform, and alcohols .Aplicaciones Científicas De Investigación
Mild and Efficient Synthetic Routes
One prominent application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azide intermediates, which undergo Curtius rearrangement to yield tert-butyl carbamates. Such conditions are compatible with a variety of substrates, enabling access to protected amino acids (Lebel & Leogane, 2005).
Enantioselective Synthesis
Another application is found in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate. Its crystal structure has been determined, underscoring its importance in synthetic organic chemistry (Ober et al., 2004).
Diels-Alder Reactions and Protective Strategies
Research into the preparation and Diels-Alder reaction of 2-amido substituted furan derivatives highlights the versatility of tert-butyl carbamates as intermediates in complex organic synthesis, demonstrating their role in protective strategies and facilitating subsequent synthetic transformations (Padwa et al., 2003).
Novel Reductions and Catalysis
Studies have also focused on the novel reduction of perfluoroalkyl ketones with lithium alkoxides, where tert-butyl N-(2-bromophenyl)carbamate was utilized in experimental protocols to understand the mechanism of unusual reduction processes, highlighting the chemical's role in advanced organic synthesis and catalysis (Sokeirik et al., 2006).
Advanced Materials and Catalytic Systems
Furthermore, the development of advanced materials and catalytic systems often utilizes tert-butyl carbamate derivatives. For example, the palladium-catalyzed amidation of aryl bromides using tert-butyl carbamate at room temperature showcases innovative approaches to bond formation, contributing to more efficient and environmentally friendly chemical processes (Bhagwanth et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(8-bromooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDSVMQPKSQVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263522 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(8-bromooctyl)carbamate | |
CAS RN |
142356-35-2 | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (8-bromooctyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




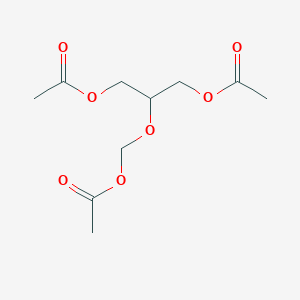
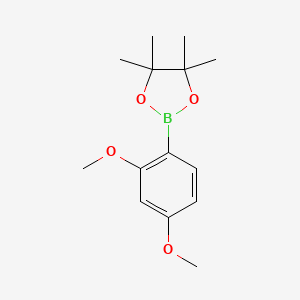
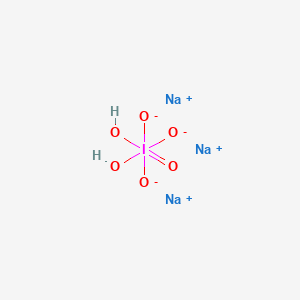
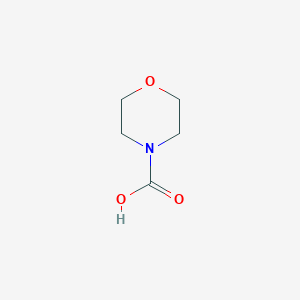

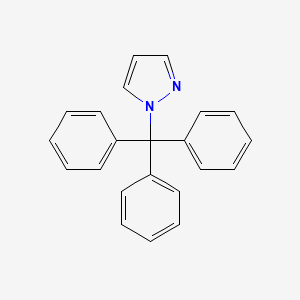
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
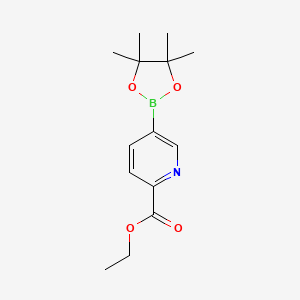
![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

